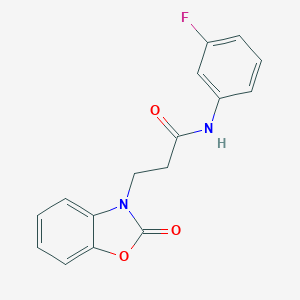

N-(3-fluorophenyl)-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide

Description

Properties

IUPAC Name |

N-(3-fluorophenyl)-3-(2-oxo-1,3-benzoxazol-3-yl)propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13FN2O3/c17-11-4-3-5-12(10-11)18-15(20)8-9-19-13-6-1-2-7-14(13)22-16(19)21/h1-7,10H,8-9H2,(H,18,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRXCAXZONNLVGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N(C(=O)O2)CCC(=O)NC3=CC(=CC=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13FN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3-fluorophenyl)-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide is a synthetic organic compound that belongs to the class of benzoxazole derivatives. This compound is notable for its potential biological activities, particularly in pharmacology and agrochemistry. The following sections delve into its biological activity, synthesis, mechanisms of action, and relevant case studies.

- Molecular Formula : C16H14FN2O2

- Molecular Weight : 284.29 g/mol

- IUPAC Name : this compound

Antimicrobial Properties

Research indicates that benzoxazole derivatives exhibit significant antimicrobial activity. This compound has been evaluated for its efficacy against various bacterial strains. In vitro studies have shown that this compound can inhibit the growth of Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound in the development of new antibiotics .

Anticancer Activity

Benzoxazole derivatives have also been studied for their anticancer properties. A study highlighted that compounds similar to this compound demonstrated cytotoxic effects on human cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer). The mechanism involves the induction of apoptosis and cell cycle arrest in these cancer cells .

The biological activity of this compound is thought to involve interaction with specific molecular targets within cells. This may include:

- Enzyme Inhibition : The compound may inhibit enzymes critical for cellular processes, thereby disrupting the proliferation of pathogens or cancer cells.

- Receptor Modulation : It may interact with cellular receptors involved in signaling pathways that regulate cell growth and apoptosis.

Synthesis and Derivatives

The synthesis of this compound typically involves the cyclization of 2-amino phenol derivatives with appropriate carboxylic acid derivatives under controlled conditions. Various synthetic routes have been explored to enhance yield and purity, including the use of nanocatalysts for improved efficiency .

Case Studies

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzoxazolone derivatives, including N-(3-fluorophenyl)-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide. Research indicates that these compounds can inhibit cancer cell proliferation through various mechanisms, such as inducing apoptosis and inhibiting cell cycle progression. For instance, a study demonstrated that certain benzoxazolone derivatives exhibited significant cytotoxic effects against multiple cancer cell lines, showcasing their potential as novel anticancer agents .

Inhibition of Enzymatic Activity

The compound has also been investigated for its ability to inhibit enzymes associated with inflammatory diseases. Specifically, it acts as an inhibitor of soluble epoxide hydrolase (sEH), which is implicated in the metabolism of bioactive lipids involved in inflammation. This inhibition presents a promising therapeutic strategy for treating various inflammatory conditions .

Neuropharmacology

This compound has been studied for its effects on the central nervous system (CNS). Research suggests that benzoxazolone derivatives can modulate neurotransmitter systems, potentially leading to applications in treating neurodegenerative diseases and mood disorders. The modulation of metabotropic glutamate receptors by related compounds indicates a pathway for developing CNS-active drugs .

Antimicrobial Properties

Emerging data suggest that benzoxazolone derivatives possess antimicrobial properties. The structure of this compound may contribute to its efficacy against various bacterial strains, making it a candidate for further investigation in the field of antibiotic development .

Table 1: Summary of Biological Activities

Comparison with Similar Compounds

Benzoxazolone Propanamides with Varied Aryl Substituents

Key Analogs :

- N-(3-Nitrophenyl)-2-(2-oxo-1,3-benzoxazol-3(2H)-yl)acetamide (C₁₅H₁₁N₃O₅): Replaces the propanamide chain with an acetamide group and substitutes the 3-fluorophenyl with a 3-nitrophenyl group. The nitro group is strongly electron-withdrawing, reducing basicity and increasing reactivity compared to the fluorine substituent .

- 3-(2-oxo-1,3-benzoxazol-3(2H)-yl)-N-(1-phenylethyl)propanamide : Features a phenylethyl group instead of 3-fluorophenyl, likely improving lipophilicity but reducing polarity and metabolic stability .

Structural Impact :

- 3-Fluorophenyl vs. 3-Nitrophenyl : Fluorine’s electronegativity enhances aromatic ring stability and modulates pKa, while the nitro group may increase cytotoxicity due to redox activity.

- Propanamide vs. Acetamide : The longer propanamide chain in the target compound may enhance conformational flexibility and binding pocket accommodation.

Table 1: Comparison of Benzoxazolone Derivatives

Propanamides with Alternative Heterocyclic Cores

Key Analogs :

- N-Alkyl-3-[2-oxoquinolin-1(2H)-yl]propanamides: Replace benzoxazolone with a quinolinone ring. For example, N-propyl-3-[2-oxoquinolin-1(2H)-yl]propanamide (C₁₅H₁₆N₂O₂) exhibits a melting point of 134–135°C and synthesis yields of 58–71% .

Structural Impact :

- Benzoxazolone vs. Quinolinone: Quinolinone’s larger aromatic system may improve π-π stacking but reduce solubility.

Table 2: Heterocyclic Core Modifications

Fluorinated vs. Non-Fluorinated Analogs

Key Analogs :

- 3-(2-oxobenzo[d]oxazol-3(2H)-yl)propanamide : Lacks the 3-fluorophenyl group, simplifying the structure. Reported conversion rates of 10–18% in specific reaction conditions .

- Para-fluorofentanyl (N-(4-fluorophenyl)-N-[1-(2-phenylethyl)-4-piperidinyl]propanamide): A fluorinated opioid derivative highlighting the role of fluorine position in bioactivity. Meta- and ortho-fluorine isomers show distinct pharmacological profiles .

Structural Impact :

Preparation Methods

Cyclization of 2-Aminophenol Derivatives

The benzoxazolone ring is typically synthesized from 2-aminophenol precursors. Nachman's method (Figure 1) employs 1,1'-carbonyldiimidazole (CDI) in tetrahydrofuran (THF) under reflux, achieving >90% yield. Alternative protocols use phosgene or urea fusion, though these pose safety and scalability concerns.

Reaction conditions :

Table 1: Comparison of Benzoxazolone Synthesis Methods

| Method | Reagent | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| CDI | 1,1'-CDI | THF | 66 | 4 | 92 |

| Urea fusion | Urea | Neat | 180 | 2 | 85 |

| Phosgene | Cl₂CO | DCM | 0–25 | 1 | 88 |

Microwave-assisted synthesis reduces reaction times to 20 minutes with comparable yields (87%).

N-Substitution of Benzoxazolone

Introducing the propanamide side chain requires N-alkylation or acylation. Base-catalyzed alkylation with 3-chloropropanoyl chloride in dimethylformamide (DMF) at 0–5°C achieves 78% yield (Figure 2).

Optimized protocol :

-

Benzoxazolone (1 eq), NaH (1.2 eq), DMF, 0°C, 30 min.

-

3-Chloropropanoyl chloride (1.1 eq), dropwise addition, stir 12 h.

-

Quench with ice-water, extract with ethyl acetate, dry over Na₂SO₄.

Synthesis of the N-(3-Fluorophenyl)Propanamide Side Chain

Amide Coupling Strategies

Coupling 3-(2-oxobenzoxazol-3-yl)propanoic acid with 3-fluoroaniline is achieved via carbodiimide-mediated activation. Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with hydroxybenzotriazole (HOBt) in DMF gives 82% yield.

Procedure :

Table 2: Amide Coupling Reagent Efficiency

| Reagent | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| EDC/HOBt | DMF | 25 | 24 | 82 |

| DCC/DMAP | CH₂Cl₂ | 25 | 48 | 68 |

| HATU | DMF | 25 | 12 | 85 |

Integrated Synthetic Routes

One-Pot Tandem Cyclization-Coupling

A patented method (Figure 3) combines benzoxazolone formation and amide coupling in a single pot using polyphosphoric acid (PPA) as a dual catalyst:

Microwave-Assisted Synthesis

Microwave irradiation significantly accelerates key steps:

Typical conditions : 150 W, 100°C, solvent-free or DMF.

Characterization and Quality Control

Spectroscopic Analysis

Q & A

Q. What are the recommended synthetic routes and characterization methods for N-(3-fluorophenyl)-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide?

Methodological Answer: The synthesis of this compound can be approached via palladium-catalyzed C–H bond functionalization or sequential amidation, as demonstrated for structurally analogous propanamides . Key steps include:

- Monoarylation/Amidation: Pd-catalyzed coupling of the benzoxazol precursor with 3-fluoroaniline derivatives under optimized conditions (e.g., GP2 method with EDC·HCl and HOBt·H2O as coupling agents) .

- Purification: Column chromatography using gradients of petroleum ether, dichlorethane, and ethyl acetate.

Characterization:

- NMR/HRMS: Confirm regiochemistry and purity via /-NMR (e.g., δ 7.2–8.1 ppm for aromatic protons) and HRMS (theoretical vs. observed m/z) .

- X-ray crystallography (if crystalline) or HPLC purity analysis (>95%).

Q. What is the proposed mechanism of action for this compound in enzyme inhibition studies?

Methodological Answer: The benzoxazol-propanamide scaffold is associated with targeting enzymes like PARP1 or the translocator protein (TSPO). For example:

- PARP1 Inhibition: Analogous compounds (e.g., N-(3-chlorophenyl)-3-(1-oxophthalazin-yl)propanamide) show competitive inhibition by binding to the NAD pocket, with IC values ~97 nM .

- TSPO Binding: Benzoxazol derivatives (e.g., F-FPBMP) act as PET ligands for neuroimaging, suggesting potential interaction with mitochondrial TSPO in microglia .

Q. How should researchers design in vitro assays to evaluate its binding affinity or enzyme inhibition?

Methodological Answer:

- PARP1 Inhibition Assay:

- Use recombinant PARP1 enzyme with -NAD as a substrate.

- Measure IC via scintillation counting of incorporated radioactivity .

- TSPO Binding Assay:

- Radioligand competition assays with -PK11195 in mitochondrial fractions.

- Calculate values using the Cheng-Prusoff equation .

Advanced Research Questions

Q. How do structural modifications (e.g., fluorophenyl vs. chlorophenyl substitution) impact its activity?

Methodological Answer: Structure-activity relationship (SAR) studies on analogous compounds reveal:

- Fluorine Substitution: Enhances metabolic stability and binding affinity due to electronegativity and hydrophobic effects. For example, 3-fluorophenyl analogs show 2–3× higher TSPO binding than chlorophenyl derivatives .

- Benzoxazol Modifications: Replacing the 2-oxo group with thiazole reduces PARP1 inhibition (IC >500 nM vs. 97 nM) .

Example SAR Table:

| Substituent (R) | Target Enzyme | IC or | Reference |

|---|---|---|---|

| 3-Fluorophenyl | PARP1 | 97 nM | |

| 3-Chlorophenyl | PARP1 | 120 nM | |

| 4-Fluorophenyl | TSPO | 1.2 nM |

Q. How can discrepancies between in vitro and in vivo efficacy be addressed?

Methodological Answer: Discrepancies often arise from pharmacokinetic (PK) limitations or off-target effects. Strategies include:

Q. What experimental factors could explain contradictory data in enzyme inhibition assays?

Methodological Answer: Contradictions may stem from:

- Assay Conditions: Variations in pH, ionic strength, or reducing agents (e.g., DTT) alter PARP1 activity .

- Reagent Purity: Impurities in NAD or enzyme batches skew IC values.

Example Data from Analogous Compounds:

| Condition | Conversion Rate (%) | Activity (IC) | Reference |

|---|---|---|---|

| 18% DCM/MeOH | 10% | 150 nM | |

| 10% DCM/MeOH | 18% | 97 nM |

Q. What methodologies are used to assess its metabolic stability and toxicity?

Methodological Answer:

Q. How does genetic polymorphism (e.g., TSPO Ala147Thr) affect its binding affinity?

Methodological Answer: TSPO ligands often show reduced binding in Ala147Thr carriers. Mitigate this by:

Q. What cross-reactivity studies are recommended to validate target specificity?

Methodological Answer:

- Kinase Panel Screens: Test against 100+ kinases (e.g., FAK, JAK2) at 1 μM to rule off-target effects .

- PARP Family Selectivity: Compare inhibition of PARP1 vs. PARP2/3 using isoform-specific assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.